1-(3,4-dimethylphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea
CAS No.: 954607-42-2
Cat. No.: VC11893172
Molecular Formula: C19H21N3O3
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954607-42-2 |
|---|---|
| Molecular Formula | C19H21N3O3 |
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 1-(3,4-dimethylphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea |
| Standard InChI | InChI=1S/C19H21N3O3/c1-13-8-9-15(10-14(13)2)21-18(23)20-11-17-12-22(19(24)25-17)16-6-4-3-5-7-16/h3-10,17H,11-12H2,1-2H3,(H2,20,21,23) |
| Standard InChI Key | BMPMHNIUVKUQGR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)NCC2CN(C(=O)O2)C3=CC=CC=C3)C |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)NCC2CN(C(=O)O2)C3=CC=CC=C3)C |
Introduction
1-(3,4-Dimethylphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea is a complex organic compound with a molecular weight of 339.4 g/mol and a CAS number of 954607-42-2 . This compound features a unique structure that includes a urea linkage, a dimethylphenyl group, and an oxazolidine ring, which are crucial for its chemical and biological properties.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step organic reactions. While specific details for this compound are not available in the search results, similar compounds often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. The process might involve condensation reactions followed by cyclization and oxidation steps to form the oxazolidine ring and the urea linkage.
Research Findings and Future Directions
Given the limited information available, further research is needed to fully understand the chemical and biological properties of this compound. Studies focusing on its synthesis optimization, biological activity, and potential applications would be valuable for advancing knowledge in this area.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume